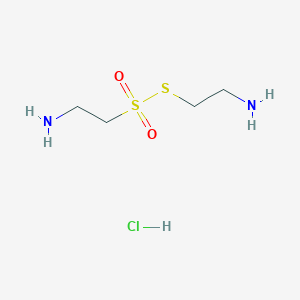

2-(2-Aminoethylsulfonylsulfanyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

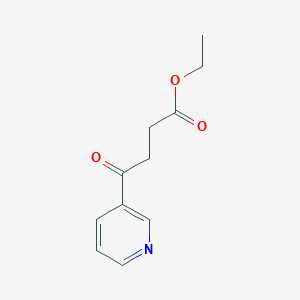

Synthesis Analysis

The synthesis of related sulfonamide compounds and their derivatives, such as N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine , can be achieved through the aza-Michael addition approach, utilizing microwave conditions for efficiency. This method highlights the potential pathways for synthesizing compounds with similar backbones to 2-(2-Aminoethylsulfonylsulfanyl)ethanamine (Al-qubati et al., 2020).

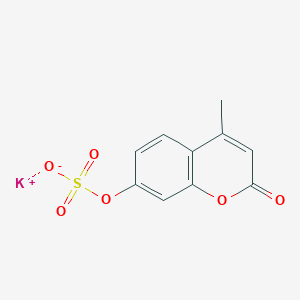

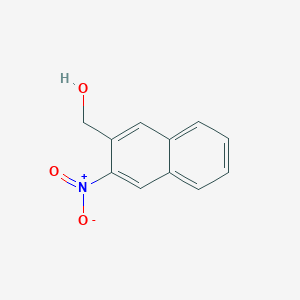

Molecular Structure Analysis

Molecular structure analysis, through methods like X-ray crystallography and Density Functional Theory (DFT), reveals the polar nature of these compounds and their hydrogen bonding characteristics. These analyses are crucial for understanding the compound's reactivity and interaction with other molecules (Al-qubati et al., 2020).

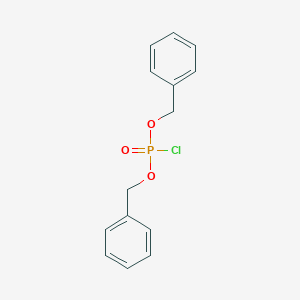

Chemical Reactions and Properties

The compound's involvement in various chemical reactions, such as the selective cleavage of C-N and C-H bonds and the synthesis of sulfonamides and β-arylsulfonyl enamines, highlights its versatility. Techniques like iodine-catalyzed oxidation showcase the compound's reactive nature and its application in selective synthesis processes (Jiang et al., 2019).

Physical Properties Analysis

The compound's physical properties, such as solubility and fluorescence behavior, are significant for its application in sensor development. For instance, derivatives like 2-[3-(2-Aminoethylsulfanyl)propylsulfanyl]ethanamine bearing Dansyl subunits exhibit selective fluorescence quenching behavior, useful in detecting metal ions (Wanichacheva et al., 2010).

科学的研究の応用

Pharmacokinetics and Pharmacodynamics of Related Sulfur Compounds

Studies on disulfiram and its metabolites offer insights into the complex biotransformation processes of sulfur-containing compounds. After ingestion, disulfiram is rapidly converted into various metabolites, including diethyldithiocarbamic acid (DDC), which undergoes further degradation and phase II metabolism. These metabolites, particularly Me-DTC, serve as markers of oxidative metabolic function and therapeutic effectiveness in treating alcohol dependence, highlighting the significance of sulfur-based compounds in pharmacokinetics and pharmacodynamics (Johansson, 1992).

Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamides, with a core structure similar to the sulfur compounds , have been extensively studied for their inhibition of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and its inhibition has therapeutic implications in treating conditions like glaucoma, seizures, and cancer. Advances in structure-based drug design have led to the development of sulfonamide inhibitors with improved specificity and potency (Supuran, 2017).

Advanced Oxidation Processes (AOPs) Utilizing Sulfate Radicals

Persulfate-based AOPs, leveraging the oxidation potential of sulfate radicals, have emerged as a promising alternative for water treatment. These processes can degrade a wide range of organic pollutants, offering an efficient solution to water contamination challenges. The review discusses activation mechanisms, oxidizing species formation, and the impact of water parameters on persulfate-driven chemistry, highlighting the versatility of sulfur-based compounds in environmental applications (Lee, Gunten, & Kim, 2020).

Organopolysulfides in Cardioprotection

The cardioprotective roles of dietary organopolysulfides, such as those found in garlic, underscore the potential health benefits of sulfur-containing compounds. These compounds can act as hydrogen sulfide donors, scavenge radicals, and inhibit enzymes, contributing to cardiovascular health. This review elaborates on the chemistry and biochemical mechanisms underlying the health-promoting effects of organopolysulfides (Tocmo, Liang, Lin, & Huang, 2015).

Ionic Liquid Membranes for Gas Separation

Sulfur-containing compounds are also explored in the development of ionic liquid membranes for gas separation. These membranes show superior performance in separating CO2 from nitrogen and methane, highlighting the potential of sulfur-based compounds in addressing climate change and energy sustainability issues (Scovazzo, 2009).

特性

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethylsulfonylsulfanyl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)